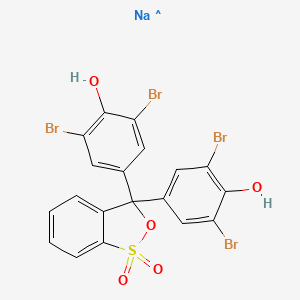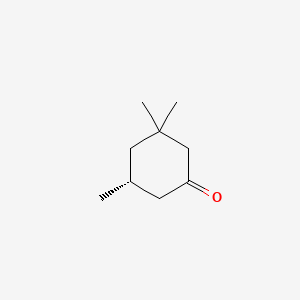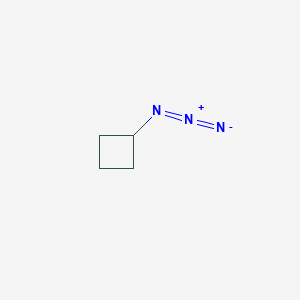
CID 87694342
Descripción general
Descripción
CID 87694342 is a synthetic molecule that has been studied for its potential use in laboratory experiments. It is a small molecule that is composed of two nitrogen atoms and a carbon atom connected by a double bond. This molecule has been studied for its potential use in research due to its ability to interact with proteins, enzymes, and other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
CID 87694342 has been studied for its potential use in a variety of scientific research applications. It has been used in studies of protein-protein interactions, enzyme-substrate interactions, and other biochemical and physiological processes. It has also been used in studies of drug delivery, cell signaling, and gene regulation. Additionally, it has been used in studies of drug metabolism and toxicity, as well as in studies of the immune system.
Mecanismo De Acción
The mechanism of action of CID 87694342 is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in a variety of ways. It has been shown to bind to proteins, enzymes, and other molecules, which can then affect their activity. Additionally, it has been shown to interact with DNA and RNA, which can affect gene expression and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of CID 87694342 are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other molecules in a variety of ways. It has been shown to affect the activity of proteins, enzymes, and other molecules, as well as affecting gene expression and regulation. Additionally, it has been shown to affect the activity of the immune system, and it has been shown to affect drug metabolism and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CID 87694342 in laboratory experiments include its high efficiency, its ability to interact with proteins, enzymes, and other molecules in a variety of ways, and its ability to affect gene expression and regulation. Additionally, it is relatively inexpensive and easy to obtain. The limitations of using CID 87694342 in laboratory experiments include its lack of specificity, its potential to affect the activity of proteins, enzymes, and other molecules in an unpredictable way, and its potential to cause side effects.
Direcciones Futuras
There are a variety of potential future directions for research involving CID 87694342. These include further research into its mechanism of action and biochemical and physiological effects, as well as research into its potential applications in drug delivery, cell signaling, and gene regulation. Additionally, further research into its potential side effects and toxicity, as well as its potential use in the treatment of diseases, could be conducted. Finally, further research into its potential use in the development of new drugs and therapies could be conducted.
Propiedades
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVAJJDTAWEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 87694342 | |
CAS RN |
34725-61-6 | |
| Record name | Bromophenol blue sodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34725-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)
![2-phenyl-1H-benzo[g]indole](/img/structure/B1655244.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)

![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)



![Dimethyl tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B1655258.png)


